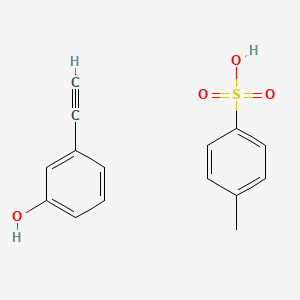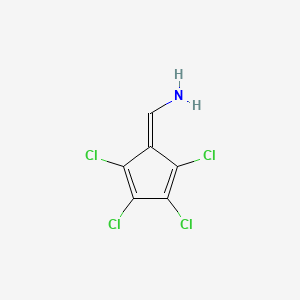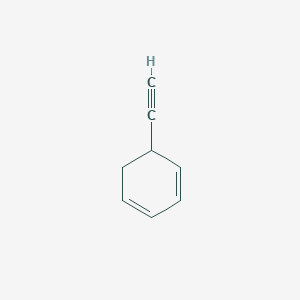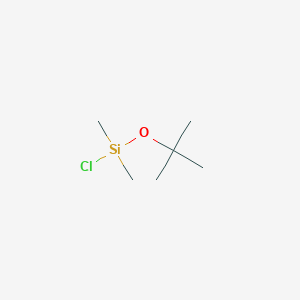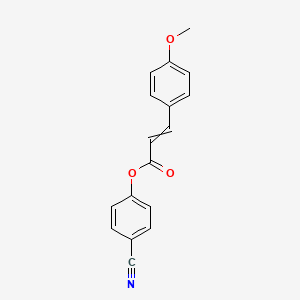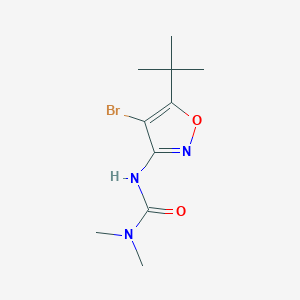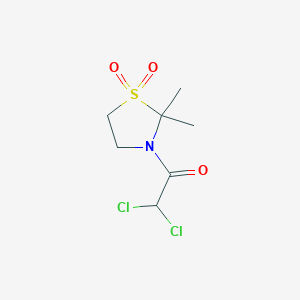
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a dichloroacetyl group and a thiazolidine ring. It has been studied for its potential as a herbicide safener, which helps protect crops from herbicidal injury without reducing the effectiveness of the herbicide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione typically involves the reaction of dichloroacetyl chloride with a thiazolidine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can help control reaction parameters more precisely, leading to higher efficiency and safety in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, acetyl derivatives, and various substituted thiazolidine compounds .
Wissenschaftliche Forschungsanwendungen
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione has been extensively studied for its applications in:
Wirkmechanismus
The mechanism of action of 3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like acetolactate synthase (ALS), which are crucial for the biosynthesis of branched-chain amino acids in plants.
Detoxification Pathways: The compound induces the production of detoxifying enzymes such as glutathione S-transferases (GSTs), which help in neutralizing harmful substances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Dichloroacetyl-2,2-dimethyl-4-ethyl-1,3-oxazolidine: Similar in structure but with an oxazolidine ring instead of a thiazolidine ring.
Dichloroacetyl chloride: A simpler compound used as a precursor in the synthesis of more complex derivatives.
Uniqueness
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione is unique due to its dual role as a herbicide safener and a potential pharmaceutical agent. Its ability to induce detoxification enzymes and inhibit specific plant enzymes makes it a valuable compound in both agriculture and medicine .
Eigenschaften
CAS-Nummer |
54896-22-9 |
|---|---|
Molekularformel |
C7H11Cl2NO3S |
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
2,2-dichloro-1-(2,2-dimethyl-1,1-dioxo-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H11Cl2NO3S/c1-7(2)10(6(11)5(8)9)3-4-14(7,12)13/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
KZOIDCXQJVLMAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N(CCS1(=O)=O)C(=O)C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



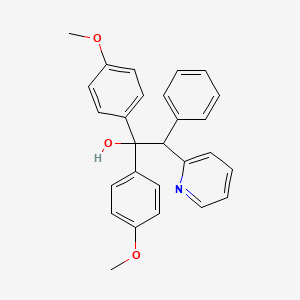
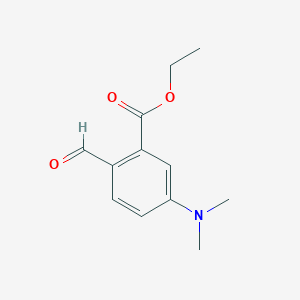
methanone](/img/structure/B14622956.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
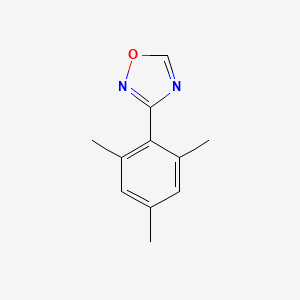
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
